1-(1-Methoxypropan-2-yl)piperazine
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Overview
Description
1-(1-Methoxypropan-2-yl)piperazine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is also known by its IUPAC name, methyl 2-(1-piperazinyl)propyl ether . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological activities and applications in various fields.
Scientific Research Applications
1-(1-Methoxypropan-2-yl)piperazine has several scientific research applications:
Preparation Methods
The synthesis of 1-(1-Methoxypropan-2-yl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 1-(2-hydroxypropyl)piperazine with methanol in the presence of an acid catalyst . The reaction conditions typically include heating the mixture to reflux temperature for several hours to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-(1-Methoxypropan-2-yl)piperazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Mechanism of Action
The mechanism of action of 1-(1-Methoxypropan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects . Additionally, the compound may interact with serotonin receptors, influencing neurotransmitter activity and contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1-(1-Methoxypropan-2-yl)piperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: Known for its high affinity to serotonin receptors and potential use in neuropharmacology.
1-(2-Pyridyl)piperazine: Used as a reagent for the determination of isocyanates in air and for fluorometric analysis.
This compound dihydrochloride: A salt form of the compound with similar properties but different physical form and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1-methoxypropan-2-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(7-11-2)10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUHFBTNNTORE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371592 |
Source
|
Record name | 1-(1-methoxypropan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682802-89-7 |
Source
|
Record name | 1-(1-methoxypropan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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